Dipropylene glycol diglycidyl ether

描述

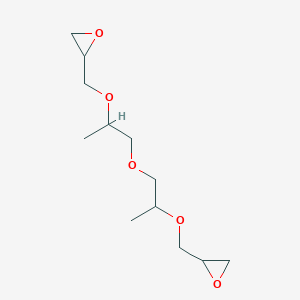

Dipropylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is primarily used as a reactive diluent and flexibilizer in epoxy resins. The compound is known for its ability to modify and reduce the viscosity of epoxy resins, making it a valuable component in various industrial applications .

准备方法

Dipropylene glycol diglycidyl ether is synthesized by reacting polypropylene glycol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This intermediate is then dehydrochlorinated using sodium hydroxide to produce the final diglycidyl ether. The reaction conditions typically involve controlled addition of epichlorohydrin to manage the exothermic nature of the reaction .

化学反应分析

Dipropylene glycol diglycidyl ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is less common.

Reduction: Reduction reactions are not typical for this compound.

Substitution: The oxirane rings in the compound can undergo nucleophilic substitution reactions, which are essential for its role in epoxy resin formulations.

Polymerization: The compound can participate in polymerization reactions, forming cross-linked networks in epoxy resins.

Common reagents used in these reactions include sodium hydroxide for dehydrochlorination and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified epoxy resins with enhanced properties .

科学研究应用

Dipropylene glycol diglycidyl ether is an organic compound in the glycidyl ether family, synthesized from dipropylene glycol and epichlorohydrin. It has the chemical formula and the IUPAC name poly[oxy(methyl-1,2-ethanediyl)],α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)- . This compound is characterized by two oxirane functionalities.

Applications

This compound is used across various industries due to its properties as a reactive diluent and flexibilizer. It is used as a modifier for epoxy resins to reduce viscosity, and it can be further formulated into coatings, adhesives, sealants, and elastomers . Epoxy resins containing diglycidyl ether can be used as adhesive agents, coating materials, and laminates .

Specific applications include:

- Epoxy Resins: Acts as a reactive diluent and flexibilizer in epoxy formulations for coatings, adhesives, sealants, and elastomers .

- Anti-Corrosive Coatings: Used in the preparation of anti-corrosive solvent-free coatings.

- Waterborne Polymers: Used in the synthesis of waterborne polymers and can produce polymers with shape memory and good thermomechanical properties . It is often incorporated into latex emulsion coatings.

- Textile Treatment: Used in treating textiles.

- Coupling Agent: Functions as a coupling agent for water-based dilutable coatings.

- Active Solvent: Acts as an active solvent for solvent-based coatings and is used as a solvent for surface coatings, inks, lacquers, paints, resins, dyes, agricultural chemicals, and other oils and greases.

- Hydraulic Brake Fluids: Used as an ingredient in hydraulic brake fluids.

- Modifier for Epoxy Resin: Functions as a plasticizer to modify diglycidyl ether of bisphenol A (DEGEBA) based epoxy resin systems .

- Synthesis of Liquid Crystalline Diglycidyl Ethers: Used in the synthesis of new liquid crystalline diglycidyl ethers. The phenolic Schiff bases were synthesized by condensation reactions between diamines and vanillin or p-hydroxybenzaldehyde and subsequent reactions between these phenolic Schiff bases and epichlorohydrin to produce new diglycidyl ethers.

Properties and Synthesis

This compound is synthesized from dipropylene glycol and epichlorohydrin. The resulting compound offers a balance between flexibility and mechanical strength. The molecule has two oxirane functionalities .

作用机制

The primary mechanism of action for dipropylene glycol diglycidyl ether involves its two oxirane functionalities. These reactive sites allow it to participate in cross-linking reactions, forming strong covalent bonds with other molecules. This cross-linking ability is crucial for its role in modifying and reducing the viscosity of epoxy resins, leading to improved mechanical properties and impact resistance in the final products .

相似化合物的比较

Dipropylene glycol diglycidyl ether can be compared with other similar compounds in the glycidyl ether family, such as:

Polypropylene glycol diglycidyl ether: Similar in structure but with variations in the starting molecular weight of the polypropylene glycol.

Diethylene glycol diglycidyl ether: Used in similar applications but with different mechanical and chemical properties.

Ethylene glycol diglycidyl ether: Often used as a compatibilizer in polymer composites.

The uniqueness of this compound lies in its balance of flexibility and reactivity, making it suitable for a wide range of applications in both industrial and research settings .

生物活性

Dipropylene glycol diglycidyl ether (DPGDGE) is an organic compound belonging to the glycidyl ether family, characterized by its two oxirane functionalities. It is primarily utilized as a reactive diluent and flexibilizer in epoxy resin formulations, contributing to enhanced mechanical properties and impact resistance. This article explores the biological activity of DPGDGE, focusing on its toxicity, potential health effects, and relevant case studies.

Chemical Structure : The chemical formula for DPGDGE is , with the IUPAC name being poly[oxy(methyl-1,2-ethanediyl)],α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-.

Applications :

- Epoxy Resins : DPGDGE is used as a modifier to reduce viscosity and enhance flexibility in epoxy resins, which are widely applied in coatings, adhesives, and sealants.

- Polymer Chemistry : It plays a role in synthesizing waterborne polymers with desirable thermomechanical properties.

- Industrial Coatings : The compound is also utilized in the preparation of anti-corrosive solvent-free coatings.

Acute and Chronic Toxicity

Research indicates that DPGDGE exhibits low acute toxicity; however, prolonged exposure can lead to skin irritation and sensitization. Specific findings include:

- Skin Irritation : Classified as a skin irritant (Category 2) with potential for sensitization (Category 1) .

- Inhalation Risks : Chronic inhalation exposure can lead to systemic effects, with established limits for occupational safety .

Environmental Impact

DPGDGE's biodegradability has been a subject of study, especially concerning its applications in coatings and adhesives. The compound poses potential risks to aquatic environments, categorized under chronic aquatic hazards .

Study on Skin Sensitization

A significant study evaluated the skin sensitization potential of DPGDGE using the Local Lymph Node Assay (LLNA). Results indicated that DPGDGE could induce sensitization upon repeated dermal exposure, highlighting the need for caution in occupational settings where exposure may occur .

Biodegradation Research

Another research effort focused on the biodegradability of DPGDGE in various environmental conditions. The study found that while DPGDGE is relatively stable in anaerobic conditions, it shows a degree of biodegradation under aerobic conditions, suggesting potential environmental persistence .

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of DPGDGE compared to similar glycidyl ethers:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Two oxirane groups | Balanced flexibility and mechanical strength |

| Polyethylene Glycol Diglycidyl Ether | Derived from polyethylene glycol | Higher water solubility |

| Trimethylolpropane Triglycidyl Ether | Contains three glycidyl groups | High functionality leading to dense cross-linking |

| Glycerol Diglycidyl Ether | Derived from glycerol | Biobased alternative with potential environmental benefits |

属性

CAS 编号 |

41638-13-5 |

|---|---|

分子式 |

C12H22O5 |

分子量 |

246.30 g/mol |

IUPAC 名称 |

2-[2-[1-(oxiran-2-ylmethoxy)propan-2-yloxy]propoxymethyl]oxirane |

InChI |

InChI=1S/C12H22O5/c1-9(3-13-5-11-7-15-11)17-10(2)4-14-6-12-8-16-12/h9-12H,3-8H2,1-2H3 |

InChI 键 |

HRYJRCRQCUEFLB-UHFFFAOYSA-N |

SMILES |

CC(COCC(C)OCC1CO1)OCC2CO2 |

规范 SMILES |

CC(COCC1CO1)OC(C)COCC2CO2 |

物理描述 |

Liquid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。